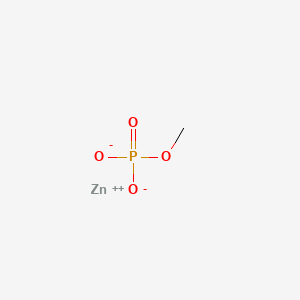

Zinc methyl phosphate

Description

Zinc methyl phosphate, a zinc-based organophosphate complex, is hypothesized to belong to the class of Zinc Bis(diorganophosphate)s (ZnDOPs) with methyl substituents. Its general formula is proposed as {Zn[O₂P(OCH₃)₂]₂}, synthesized via hydrolytic or ion-exchange routes . Structural analyses confirm the absence of coordinated water molecules, with FTIR spectra showing characteristic bands:

- C–H stretching (2800–3000 cm⁻¹) and bending (1360–1480 cm⁻¹) from methyl groups.

- P–O asymmetric/symmetric stretching (800–830 cm⁻¹ and 730–770 cm⁻¹) in phosphoester linkages.

- Zn–O–P–O–Zn bridges (1180–1195 cm⁻¹ and 1095–1100 cm⁻¹), distinct from aluminum analogs (20–30 cm⁻¹ higher) .

Potential applications include dynamic supramolecular polymers, corrosion-resistant coatings, and biocatalysis due to tunable ligand interactions .

Properties

CAS No. |

81907-32-6 |

|---|---|

Molecular Formula |

CH3O4PZn |

Molecular Weight |

175.4 g/mol |

IUPAC Name |

zinc;methyl phosphate |

InChI |

InChI=1S/CH5O4P.Zn/c1-5-6(2,3)4;/h1H3,(H2,2,3,4);/q;+2/p-2 |

InChI Key |

MXJLYXUTVHHODQ-UHFFFAOYSA-L |

Canonical SMILES |

COP(=O)([O-])[O-].[Zn+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Zinc methyl phosphate can be synthesized through various methods, including the reaction of zinc salts with methyl phosphate under controlled conditions. One common method involves the reaction of zinc oxide with methyl phosphoric acid, resulting in the formation of this compound and water. The reaction is typically carried out under hydrothermal conditions to ensure complete conversion and high yield.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale reactors that allow for precise control of temperature, pressure, and reaction time. The process often involves the use of catalysts to enhance the reaction rate and improve the overall efficiency. The final product is then purified through filtration and crystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Zinc methyl phosphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form zinc phosphate and other oxidation products.

Reduction: this compound can be reduced under specific conditions to yield zinc and methyl phosphate.

Substitution: The methyl groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used to substitute the methyl groups.

Major Products Formed

Oxidation: Zinc phosphate and other oxidation by-products.

Reduction: Zinc metal and methyl phosphate.

Substitution: Various substituted organophosphorus compounds.

Scientific Research Applications

Agricultural Applications

Soil Remediation and Fertilization

Zinc methyl phosphate can be utilized in soil remediation, particularly in contaminated sites where heavy metals such as lead and zinc are present. The compound can facilitate the immobilization of these metals, thereby reducing their bioavailability and toxicity to plants and animals. Studies have shown that the application of phosphate can induce zinc phosphate mineral formation, which aids in the stabilization of these contaminants in soil environments .

Enhancing Crop Yield

In agricultural settings, zinc is an essential micronutrient for plant growth. This compound can serve as a source of zinc for crops, enhancing their growth and yield. It has been demonstrated that zinc supplementation can improve the physiological functions of plants, leading to better crop performance under zinc-deficient conditions .

Materials Science Applications

Corrosion Resistance Coatings

This compound is being explored for its potential use in corrosion-resistant coatings. The compound can form a protective layer on metal surfaces, enhancing their durability against environmental factors. This application is particularly relevant in industries such as automotive and construction, where metal components are exposed to harsh conditions .

Nanoparticle Synthesis

The synthesis of zinc phosphate nanoparticles has gained traction due to their unique properties, including high surface area and reactivity. These nanoparticles can be used in various applications such as anticorrosion agents, antibacterial agents, and drug delivery systems. The biocompatibility and non-toxicity of zinc phosphate nanoparticles make them suitable candidates for biomedical applications .

Biomedical Applications

Dental Materials

This compound is commonly used in dentistry as a cement for luting crowns and bridges. Its biocompatibility allows it to be used safely in direct contact with dental tissues. Research indicates that zinc phosphate cement supports cell proliferation and integration with surrounding tissues, making it a viable option for dental restorations .

Drug Delivery Systems

The potential of this compound in drug delivery systems is being investigated due to its ability to encapsulate therapeutic agents effectively. The controlled release properties of zinc phosphate nanoparticles can enhance the bioavailability of drugs while minimizing side effects .

Case Study 1: Soil Remediation

A study conducted on Pb/Zn-contaminated soils demonstrated that the addition of phosphorus sources led to the formation of zinc phosphate minerals, effectively immobilizing lead and reducing its solubility. The research utilized synchrotron-based techniques to analyze the speciation of zinc in proximity to application points, highlighting the effectiveness of this compound in environmental remediation efforts .

Case Study 2: Dental Applications

In a clinical evaluation of zinc phosphate cement used for dental applications, researchers observed significant biocompatibility with MG63 cells over time. The study confirmed that the cement facilitated cell proliferation and integration into surrounding bone structures, suggesting its potential for use beyond traditional dental applications .

Mechanism of Action

The mechanism of action of zinc methyl phosphate involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. In industrial applications, this compound acts as a flame retardant by promoting the formation of a protective char layer on the material’s surface, thereby preventing the spread of flames.

Comparison with Similar Compounds

Zinc Orthophosphate (Zn₃(PO₄)₂)

- Formula : Zn₃(PO₄)₂·2H₂O (hydrated form).

- Properties : Insoluble in water, high thermal stability, and white powder appearance. Used as an anti-corrosive pigment in coatings (≥45% Zn content, pH 5.5–7) .

- Applications: Coatings: Enhances adhesion (8% zinc phosphate coatings show superior adhesion vs. 0% ). Medical Cements: Modified with akermanite/hardystonite nanoparticles reduces solubility (e.g., 15% additive lowers degradation rate ).

- Key Difference : Unlike zinc methyl phosphate, zinc orthophosphate lacks organic ligands, limiting its use in supramolecular systems.

Zinc Dihydrogen Phosphate (Zn(H₂PO₄)₂)

Zinc-Calcium Phosphate (Zn₂Ca(PO₄)₂·2H₂O)

- Formula : Zn₂Ca(PO₄)₂·2H₂O.

- Synthesis : Double phosphate synthesized via co-precipitation .

- Applications: Potential in biomaterials due to combined Zn²⁺/Ca²⁺ release, but unstudied in coatings or catalysis.

- Key Difference : Incorporates calcium, altering ion-release kinetics compared to purely zinc-based phosphates.

Sodium Zinc Phosphate

Aluminum Diorganophosphates (AlDOPs)

- Structure : Similar ligand framework but higher P–O bridge vibrational frequencies (20–30 cm⁻¹ above ZnDOPs) .

- Applications : Less explored in catalysis compared to zinc analogs.

Research Findings and Data

Corrosion Resistance

Catalytic and Enzymatic Effects

- Zinc phosphate-modified lipases shift enantiospecificity (activity ratio R:S from 1.4 to 0.6 with copper) .

Comparative Data Tables

Table 1: Structural and Functional Comparison

Biological Activity

Zinc methyl phosphate (ZMP) is a compound that has garnered attention for its potential biological activities, particularly in the fields of biomedicine and materials science. This article explores the biological activity of ZMP, focusing on its biocompatibility, cytotoxicity, and potential therapeutic applications based on recent research findings.

Overview of this compound

This compound is a zinc salt of methyl phosphoric acid. Its unique chemical structure allows it to interact with biological systems, making it a subject of interest in various studies related to biocompatibility and therapeutic efficacy. The compound is primarily investigated for its application in biomedical materials, particularly in dental and orthopedic contexts.

Biocompatibility and Cytotoxicity Studies

Biocompatibility is a critical factor for any material intended for use in medical applications. Recent studies have evaluated the cytotoxic effects of this compound against various cell lines.

- Cytotoxicity Results : In a study involving MG63 osteosarcoma cells, ZMP showed promising results with cell viability remaining above 70% after 72 hours of exposure. Notably, cell viability increased to 76% after 120 hours, indicating a potential protective effect against cytotoxicity .

| Time Point | Cell Viability (%) |

|---|---|

| 24 hours | 86 |

| 72 hours | >71 |

| 120 hours | 76 |

These findings suggest that ZMP may possess favorable biocompatibility characteristics, making it suitable for applications in dental cements and other biomaterials.

Mechanisms of Biological Activity

The biological activity of zinc compounds, including ZMP, can be attributed to several mechanisms:

- Zinc Signaling : Zinc plays a crucial role in cellular signaling pathways. It is involved in DNA repair, immune function, and oxidative stress response . The presence of zinc in ZMP may enhance these biological processes.

- Antioxidant Properties : Zinc has been shown to protect cells from oxidative stress. This protective role could be beneficial in reducing cellular damage during inflammatory responses .

- Regenerative Properties : this compound may promote vascular remodeling and tissue regeneration due to its intrinsic physiological relevance and biodegradability .

Case Studies and Research Findings

Several case studies have highlighted the potential therapeutic applications of this compound:

- Dental Applications : A study on zinc phosphate cement indicated that its leachate maintained high cell viability over extended periods, suggesting its suitability as a dental material .

- Cardiovascular Stents : Research demonstrated that zinc phosphate coatings on stents exhibited uniform degradation behavior and positive biological effects on vascular remodeling, indicating potential for enhanced performance in cardiovascular applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.